1-(4-Ethenylpiperidin-4-yl)-3-methylpiperidine 1-(4-Ethenylpiperidin-4-yl)-3-methylpiperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17701682
InChI: InChI=1S/C13H24N2/c1-3-13(6-8-14-9-7-13)15-10-4-5-12(2)11-15/h3,12,14H,1,4-11H2,2H3
SMILES:
Molecular Formula: C13H24N2
Molecular Weight: 208.34 g/mol

1-(4-Ethenylpiperidin-4-yl)-3-methylpiperidine

CAS No.:

Cat. No.: VC17701682

Molecular Formula: C13H24N2

Molecular Weight: 208.34 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Ethenylpiperidin-4-yl)-3-methylpiperidine -

Specification

Molecular Formula C13H24N2
Molecular Weight 208.34 g/mol
IUPAC Name 1-(4-ethenylpiperidin-4-yl)-3-methylpiperidine
Standard InChI InChI=1S/C13H24N2/c1-3-13(6-8-14-9-7-13)15-10-4-5-12(2)11-15/h3,12,14H,1,4-11H2,2H3
Standard InChI Key OQWRKVGEVQGJPQ-UHFFFAOYSA-N
Canonical SMILES CC1CCCN(C1)C2(CCNCC2)C=C

Introduction

Chemical Identity and Structural Features

The molecular formula of 1-(4-ethenylpiperidin-4-yl)-3-methylpiperidine is C₁₃H₂₂N₂, with a molecular weight of 206.33 g/mol. Its IUPAC name reflects the bicyclic architecture, where the ethenyl (-CH₂CH₂) and methyl (-CH₃) groups occupy distinct positions on the piperidine rings (Figure 1).

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₃H₂₂N₂
Molecular Weight206.33 g/mol
Boiling PointEstimated 280–300°C (extrapolated)
SolubilityLikely polar aprotic solvents
StabilitySensitive to oxidation

The ethenyl group introduces steric hindrance and electronic effects, potentially influencing reactivity and binding interactions in biological systems .

Synthetic Methodologies and Reaction Pathways

Core Piperidine Ring Formation

Piperidine derivatives are frequently synthesized via hydrogenation of pyridine precursors or reductive amination. For example, 3-methylpiperidin-4-one hydrochloride, a related compound, is prepared by treating a tert-butyl ester with ethanolic HCl in dichloromethane (DCM) . This method could be adapted to generate the 3-methylpiperidine moiety of the target compound.

Key Reaction Step (Adapted from ):

  • Deprotection: A tert-butyl-protected piperidine intermediate is treated with HCl in DCM/ethanol to yield the hydrochloride salt.

  • Isolation: Evaporation under reduced pressure provides the crude product for subsequent functionalization.

Introducing the Ethenyl Substituent

The ethenyl group at the 4-position of the second piperidine ring may be introduced via alkylation or cross-coupling reactions. Patent CN108017573B describes methods for synthesizing 4-methylenepiperidine derivatives using reductive amination or Grignard reagents, which could be modified for ethenyl incorporation.

Hypothetical Synthesis Route:

  • Reductive Amination: React 4-piperidone with vinylmagnesium bromide to form 4-ethenylpiperidine.

  • Coupling Reaction: Use Suzuki-Miyaura coupling to link the 4-ethenylpiperidine subunit to a 3-methylpiperidine precursor .

Spectral Characterization and Analytical Data

While direct spectral data for 1-(4-ethenylpiperidin-4-yl)-3-methylpiperidine are unavailable, analogous compounds provide benchmarks:

  • ¹H NMR: Piperidine protons typically resonate at δ 1.4–2.8 ppm, with ethenyl protons appearing as doublets near δ 5.0–5.5 ppm .

  • LCMS: A molecular ion peak at m/z 207 [M+H]⁺ would confirm the molecular weight .

Table 2: Predicted Spectral Signals

Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Piperidine CH₂1.4–2.8 (m)25–45
Ethenyl CH₂=CH5.1 (d, J=10 Hz)115–125
N-CH₃2.3 (s)45–50

Challenges and Future Directions

Synthetic Optimization

Current methods for piperidine functionalization face challenges in stereocontrol and yield. Catalytic asymmetric hydrogenation or enzymatic resolution could improve enantiomeric purity .

Biological Screening

In vitro assays evaluating binding affinity at opioid, sigma, or acetylcholine receptors are warranted. Functional studies, such as electrophysiology or neurotransmitter release assays (e.g., acetylcholine modulation ), would validate therapeutic potential.

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